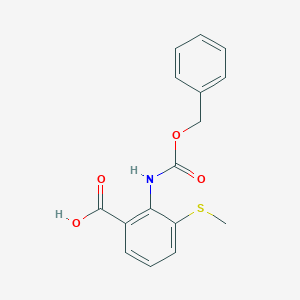
5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study by Hussein, Ismail, and El-Adly (2016) explored the synthesis and evaluation of quinolinone derivatives, including their antioxidant efficiency in lubricating greases. These compounds were characterized by spectroscopy analysis, indicating their potential in industrial applications due to their antioxidant properties (Hussein et al., 2016).
Biological Implications
- Mir, Vishwakarma, Roy, and Maurya (2018) synthesized dioxomolybdenum(VI) complexes with quinoline and pyrazolone, which were characterized and tested for bactericidal implications. This study provides insights into the potential antimicrobial applications of such compounds (Mir et al., 2018).
Antimicrobial and Antimalarial Activities
- Sarveswari, Vijayakumar, Siva, and Priya (2014) discussed the synthesis of quinolone-derived chalcones and pyrazolines, highlighting their antimicrobial and antimalarial evaluations. These compounds showed promising activities, suggesting their applicability in medical research (Sarveswari et al., 2014).
Anticancer and HIV Properties
- Patel, Gor, Patel, Shah, and Maninagar (2013) conducted a study on the pharmacological evaluation of new pyrazoline-based thiazolidin-4-one derivatives, emphasizing their anticancer and HIV properties. This research highlights the therapeutic potential of such compounds in treating various diseases (Patel et al., 2013).
Thermo-physical Properties
- Godhani, Dobariya, Sanghani, and Mehta (2013) investigated the thermo-physical properties of oxadiazole derivatives, offering insights into the structural effects on various thermodynamic parameters. Such studies are crucial for understanding the physical behavior of novel compounds in different environments (Godhani et al., 2013).
properties
IUPAC Name |
5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-18-6-8-20(9-7-18)25-16-24(19-10-12-21(34-2)13-11-19)30-31(25)27(32)17-35-26-5-3-4-23-22(26)14-15-29-28(23)33/h3-13,25H,14-17H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICCUZQIRQXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B2614358.png)
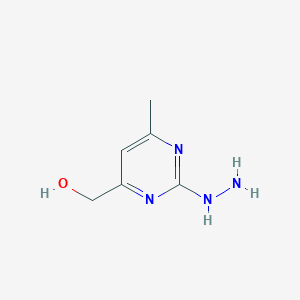
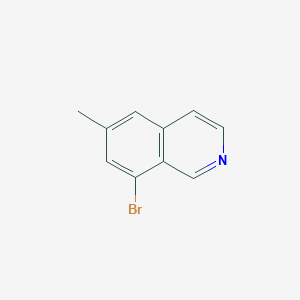
![tert-butyl N-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propyl}carbamate](/img/structure/B2614362.png)
![4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzenesulfonamide](/img/structure/B2614363.png)
![Ethyl 4-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2614364.png)
![Di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2614365.png)
![2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2614367.png)
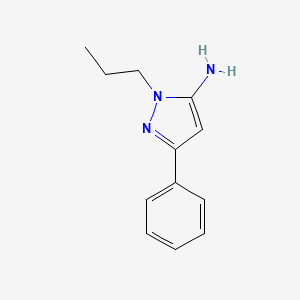
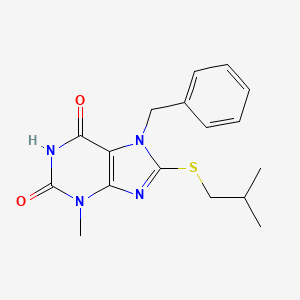
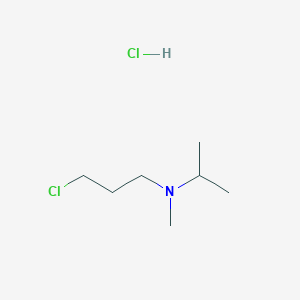
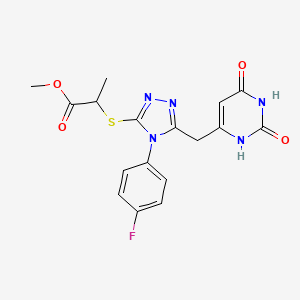
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-morpholin-4-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2614376.png)
